Cas no 908600-71-5 (6-Fluoro-1H-indole-4-carboxylic acid)

6-Fluoro-1H-indole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-1H-indole-4-carboxylic acid
- 1H-Indole-4-carboxylic acid, 6-fluoro-
- 1H-INDOLE-4-CARBOXYLIC ACID,6-FLUORO
- 6-Fluoro indole-4-carboxylic acid
- 6-Fluoro indole-4-methylcarboxylic acid
- 6-Fluoroindole-4-carboxylic acid
- AMY9893
- PB29871
- BS-42911
- A860681
- SY321998
- AKOS016008995
- 6-fluoro-1H-indole-4-carboxylicAcid
- DTXSID40469571
- MFCD11845462
- CS-0054359
- 908600-71-5
- DB-350402
-
- MDL: MFCD11845462
- Inchi: InChI=1S/C9H6FNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,(H,12,13)
- InChI Key: XQNLWEWNOWKYMJ-UHFFFAOYSA-N
- SMILES: C1=CNC2=CC(=CC(=C12)C(=O)O)F
Computed Properties
- Exact Mass: 179.03825660g/mol
- Monoisotopic Mass: 179.03825660g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 53.1Ų
Experimental Properties
- Melting Point: 222-223℃ (methanol )
6-Fluoro-1H-indole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0079-5G |
6-fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 97% | 5g |
¥ 12,606.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124999-500mg |
6-Fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 97% | 500mg |
¥4958.00 | 2024-04-25 | |
abcr | AB457040-500 mg |
6-Fluoro-1H-indole-4-carboxylic acid; . |
908600-71-5 | 500mg |
€587.00 | 2023-04-22 | ||
Chemenu | CM147972-1g |
6-Fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 95% | 1g |
$415 | 2024-07-20 | |
TRC | F600545-2mg |
6-Fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 2mg |
$ 65.00 | 2022-06-04 | ||
TRC | F600545-10mg |
6-Fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 10mg |
$ 80.00 | 2022-06-04 | ||
eNovation Chemicals LLC | D655903-1G |
6-fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 97% | 1g |
$560 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0079-1G |
6-fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 97% | 1g |
¥ 3,135.00 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124999-5g |
6-Fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 97% | 5g |
¥25383.00 | 2024-04-25 | |
eNovation Chemicals LLC | D655903-500MG |
6-fluoro-1H-indole-4-carboxylic acid |
908600-71-5 | 97% | 500mg |
$390 | 2024-07-21 |
6-Fluoro-1H-indole-4-carboxylic acid Related Literature
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on 6-Fluoro-1H-indole-4-carboxylic acid
Introduction to 6-Fluoro-1H-indole-4-carboxylic acid (CAS No: 908600-71-5)
6-Fluoro-1H-indole-4-carboxylic acid, with the chemical formula C9H6FN2O2, is a fluorinated indole derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 908600-71-5, represents a structurally intriguing molecule with potential applications in the development of novel therapeutic agents. The presence of a fluorine atom at the 6-position and a carboxylic acid group at the 4-position imparts unique electronic and steric properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The indole core is a well-documented motif in natural products and pharmaceuticals, known for its broad spectrum of biological activities. Compounds containing the indole scaffold have been extensively studied for their roles in modulating various biological pathways, including those involved in cancer, inflammation, and neurodegenerative diseases. The introduction of fluorine into the indole ring system enhances the metabolic stability and binding affinity of molecules, which is a critical factor in drug design. Specifically, 6-Fluoro-1H-indole-4-carboxylic acid has been explored as a building block for synthesizing more complex molecules with enhanced pharmacological properties.
In recent years, there has been a surge in research focused on fluorinated indoles due to their promising pharmacokinetic profiles. Studies have demonstrated that fluorine substitution can improve lipophilicity, reduce metabolic clearance, and increase target binding affinity. For instance, derivatives of 6-Fluoro-1H-indole-4-carboxylic acid have been investigated for their potential as kinase inhibitors and antimicrobial agents. The carboxylic acid moiety at the 4-position provides a site for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications.
The synthesis of 6-Fluoro-1H-indole-4-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. One common approach involves the Friedel-Crafts acylation of fluorinated indole followed by hydrolysis of the resulting ester to yield the carboxylic acid derivative. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have also been employed to enhance yield and selectivity. These synthetic strategies highlight the versatility of 6-Fluoro-1H-indole-4-carboxylic acid as a synthetic intermediate.
Beyond its synthetic utility, 6-Fluoro-1H-indole-4-carboxylic acid has shown promise in preclinical studies as an inhibitor of certain enzymes implicated in disease pathways. For example, research has indicated that fluorinated indoles can modulate the activity of tyrosine kinases, which are overexpressed in many cancers. Additionally, derivatives of this compound have been explored for their potential antiviral and anti-inflammatory effects. The ability to fine-tune the structure of these molecules through strategic functionalization has opened up new avenues for drug discovery.
The pharmacological evaluation of 6-Fluoro-1H-indole-4-carboxylic acid has revealed several interesting findings. In vitro studies have demonstrated its ability to interact with biological targets such as protein kinases and transcription factors. These interactions often lead to downstream effects that can modulate cellular processes relevant to disease states. Furthermore, computational modeling techniques have been used to predict binding affinities and optimize molecular structures based on virtual screening data. This combination of experimental and computational approaches has accelerated the development pipeline for novel fluorinated indoles.
The growing interest in fluorinated heterocycles underscores their importance in modern drug discovery. As our understanding of structure-function relationships continues to evolve, compounds like 6-Fluoro-1H-indole-4-carboxylic acid will play an increasingly pivotal role in developing next-generation therapeutics. The carboxylic acid group provides a versatile handle for further derivatization, enabling researchers to explore new chemical space with tailored pharmacological profiles. This adaptability makes it an indispensable tool for medicinal chemists seeking to address unmet medical needs.
In conclusion, 6-Fluoro-1H-indole-4-carboxylic acid(CAS No: 908600-71-5) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset for drug development efforts aimed at treating various diseases. As research progresses, we can expect further insights into its applications and new synthetic methodologies to enhance its accessibility for broader scientific use.
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